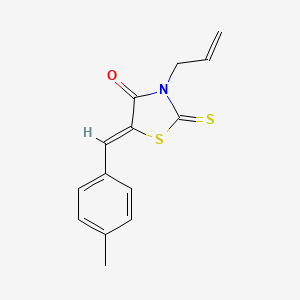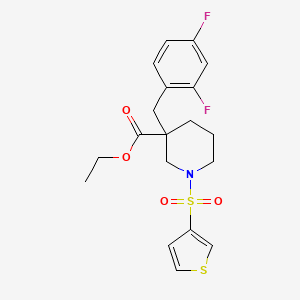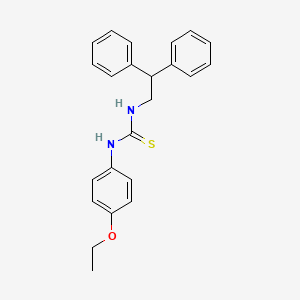
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MBT, is a thiazolidinone derivative with various biological activities. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of cell signaling pathways, and induction of apoptosis. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and lipoxygenase. It has also been shown to modulate the activity of various cell signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which may contribute to its anti-inflammatory and antidiabetic activities. It has also been shown to possess significant hepatoprotective activity, which may be attributed to its ability to modulate the activity of various enzymes involved in liver function. Additionally, it has been shown to possess significant antihyperlipidemic activity, which may be beneficial in the treatment of hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its wide range of biological activities, which makes it a valuable compound for the development of new drugs. However, one of the main limitations is its relatively low solubility in water, which may pose challenges in its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved using a variety of methods. One of the most commonly used methods is the reaction between 4-methylbenzaldehyde, thiosemicarbazide, and allyl bromide in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, followed by cyclization and thioamide formation.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antidiabetic activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-3-8-15-13(16)12(18-14(15)17)9-11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCMGHQAJNILR-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6079057.png)

![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-N'-phenylurea](/img/structure/B6079063.png)
![{3-(3-chlorobenzyl)-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6079064.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B6079065.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)

![1-[3-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079082.png)
![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6079088.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6079092.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6079095.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6079120.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)